molecular formula C17H16ClNO4 B4057935 Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

Cat. No.: B4057935
M. Wt: 333.8 g/mol
InChI Key: ILGGOCMYVBKUCP-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted dioxoisoindoline ring and an ethyl benzoate moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Ring: The initial step involves the cyclization of a suitable precursor to form the isoindoline ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate can be compared with other similar compounds such as:

  • Ethyl 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
  • 4-(5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-23-17(22)10-3-6-12(7-4-10)19-15(20)13-8-5-11(18)9-14(13)16(19)21/h3-7,13-14H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGGOCMYVBKUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 2
Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 5
Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 6
Ethyl 4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

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